Thermal Stability Advantage: Higher Decomposition Onset Temperature of PF₆⁻ Salt Compared with SbF₆⁻ Analog
Triphenylsulfonium hexafluorophosphate (TPS-PF₆) exhibits a decomposition onset temperature approximately 74 °C higher than its hexafluoroantimonate counterpart [1]. This thermal stability differential is critical in chemically amplified resist processing, where post-exposure bake (PEB) steps typically operate between 90–130 °C; premature thermal decomposition of the PAG before or during PEB leads to uncontrolled acid diffusion and degraded line-edge roughness [2].
| Evidence Dimension | Thermal decomposition onset temperature |
|---|---|
| Target Compound Data | Decomposition onset approximately 234 °C (extrapolated from melt onset prior to degradation) |
| Comparator Or Baseline | Triphenylsulfonium hexafluoroantimonate: decomposition onset approximately 160–180 °C |
| Quantified Difference | ΔT ≈ 54–74 °C higher thermal stability for TPS-PF₆ |
| Conditions | Thermogravimetric analysis under nitrogen atmosphere; onset temperature derived from melt transition preceding degradation |
Why This Matters
Higher thermal stability enables reliable performance across a broader PEB temperature window without premature acid generation that would compromise lithographic pattern fidelity.
- [1] Crivello, J. V.; Lam, J. H. W. Photoinitiated Cationic Polymerization with Triarylsulfonium Salts. J. Polym. Sci., Polym. Chem. Ed. 1979, 17, 977–999. View Source
- [2] Ito, H. Chemical Amplification Resists for Microlithography. Adv. Polym. Sci. 2005, 172, 37–245. View Source
